![molecular formula C12H20O B13244330 1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13244330.png)
1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopropane ring attached to a cyclohexane ring with a methyl group and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a reaction involving a suitable alkene and a carbene precursor. For example, the reaction of an alkene with diazomethane in the presence of a catalyst can yield a cyclopropane ring.
Attachment of the Cyclohexane Ring: The cyclohexane ring with a methyl group can be synthesized separately and then attached to the cyclopropane ring through a series of reactions, such as nucleophilic substitution or addition reactions.
Introduction of the Aldehyde Group: The aldehyde functional group can be introduced through oxidation reactions. For example, the oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) can yield the desired aldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted cyclopropane derivatives
Applications De Recherche Scientifique
1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: The compound may serve as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The cyclopropane ring can also participate in ring-opening reactions, which can further influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclohexane: A six-membered ring cycloalkane.
Methylcyclohexane: Cyclohexane with a methyl group attached.
Uniqueness
1-[(3-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring, a cyclohexane ring with a methyl group, and an aldehyde functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-[(3-methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-3-2-4-11(7-10)8-12(9-13)5-6-12/h9-11H,2-8H2,1H3 |
Clé InChI |
AIENBEQPZBCIQO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)CC2(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


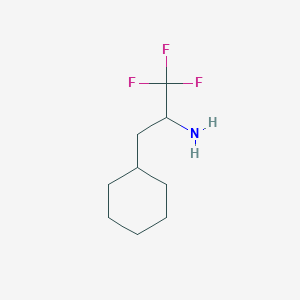

![2-[(3,3,5-Trimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13244264.png)
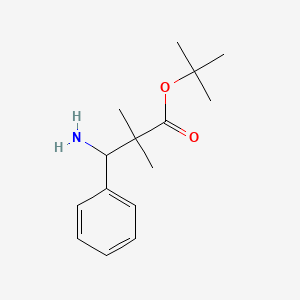
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13244272.png)
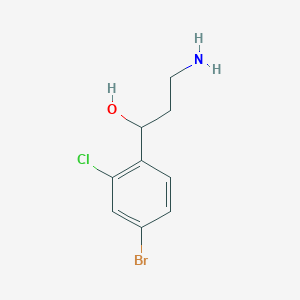

![N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13244284.png)
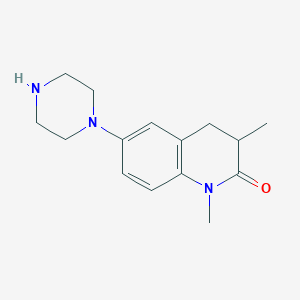


![Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate](/img/structure/B13244311.png)
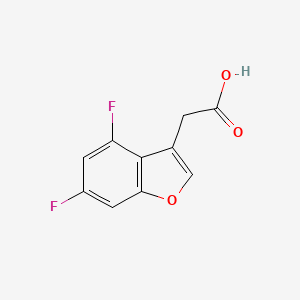
amine](/img/structure/B13244338.png)
